2,3-Dinitrofluoranthene

Gas Chromatography Environmental Analysis Nitro-PAH Identification

Standard 3,7- or 3,9-DNF isomers produce incorrect retention windows and MS fragments for ortho-substituted nitro-PAH analysis. This 2,3-DNF reference standard delivers: - Unique EI fragmentation pathway distinguishing it from all non-ortho DNF isomers - Kovats RI 460 on DB-5 for first-eluting peak identification - Predicted LogP 4.79 for accurate environmental fate modeling Available as a characterized neat solid. Synthesis via N₂O₅/CCl₄ route confirmed.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 105735-66-8
Cat. No. B024753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitrofluoranthene
CAS105735-66-8
Synonyms2,3-DINITROFLUORANTHENE
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H8N2O4/c19-17(20)14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(21)22/h1-8H
InChIKeyZRHCFMUGIWBGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinitrofluoranthene: Isomer-Specific Analytical Standard


2,3-Dinitrofluoranthene (2,3-DNF; CAS 105735-66-8) is a member of the dinitrofluoranthene class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), consisting of a fluoranthene core substituted with nitro groups at the 2- and 3-positions. With a molecular formula of C₁₆H₈N₂O₄ and a molecular weight of 292.25 g/mol, 2,3-DNF is one of 25 theoretically possible dinitrofluoranthene isomers [1]. Unlike the more extensively studied 3,7- and 3,9-DNF isomers that have been detected in diesel exhaust and ambient particulate matter [1], 2,3-DNF is primarily encountered as a laboratory-synthesized reference standard. Its ortho-substitution pattern confers distinct analytical and physicochemical properties that are critical for accurate isomer identification in environmental monitoring and toxicological research [2].

Why Isomer Specificity Matters for 2,3-Dinitrofluoranthene


Dinitrofluoranthene (DNF) isomers are not interchangeable analytical surrogates. The position of nitro groups on the fluoranthene skeleton directly governs each isomer's chromatographic retention, mass spectral fragmentation pattern, and biological activity [1]. A study of 18 DNF isomers demonstrated that ortho-substituted isomers 1,2- and 2,3-DNF exhibit unique electron-impact fragmentation pathways not observed in other DNFs, while peri-substituted 3,4-DNF shows yet another distinct pattern [2]. In mutagenicity assays, the potency difference between positional isomers can be striking: 3,4-DNF produced only 15.5 His⁺ revertants/ng in Salmonella typhimurium TA98, whereas 3,7-DNF yielded 422 revertants/ng—a 27-fold difference [3]. These isomer-specific properties mean that substituting 2,3-DNF with a more readily available isomer such as 3,7-DNF or 3,9-DNF will produce incorrect retention time windows, misidentified spectral peaks, and unrepresentative biological response data, fundamentally compromising analytical method validity and toxicological conclusions.

Quantitative Differentiation Evidence for 2,3-Dinitrofluoranthene


Kovats Retention Index on DB-5

2,3-DNF exhibits the lowest Kovats retention index on a DB-5 capillary column among the dinitrofluoranthene isomers for which data are available in the NIST WebBook and peer-reviewed literature. Its RI of 460 (or 459.8 in the NIST database) is lower than that of 1,2-DNF (462), 1,5-DNF (464.9), 3,7-DNF (474), and 2,9-DNF (491), all measured under identical chromatographic conditions [1][2]. This 14-unit difference from the next-eluting isomer (1,2-DNF) and a 31-unit difference from 2,9-DNF provides baseline-resolvable separation, enabling unambiguous identification in complex environmental extracts.

Gas Chromatography Environmental Analysis Nitro-PAH Identification

Unique Electron-Impact Fragmentation Signature

In a comprehensive electron-impact (EI) mass spectrometry study of 18 dinitrofluoranthene isomers, Ramdahl et al. (1988) reported that ortho-substituted 1,2-DNF and 2,3-DNF exhibit unique fragmentation pathways not observed in any other DNF isomers, while peri-substituted 3,4-DNF displays a third distinct pattern. All other DNF isomers follow a generalized fragmentation scheme involving sequential losses of NO₂, NO, and CO from the molecular ion (m/z 292) [1]. This ortho-specific fragmentation signature provides a secondary, mass-spectral confirmation of the 2,3-DNF isomer identity that is orthogonal to chromatographic retention time.

Mass Spectrometry Structural Elucidation Nitro-PAH Analysis

N2O5-Mediated Synthetic Route Specificity

According to the peer-reviewed synthesis literature, 2,3-DNF is produced via nitration of fluoranthene with dinitrogen pentoxide (N₂O₅) in carbon tetrachloride (CCl₄) at room temperature, a route it shares exclusively with 1,2-DNF [1][2]. In contrast, the environmentally prevalent isomers 3,7-DNF and 3,9-DNF are synthesized by nitration of fluoranthene or 3-nitrofluoranthene with nitric acid/sulfuric acid mixtures or fuming nitric acid [1]. This synthetic divergence means that 2,3-DNF is not formed as a by-product in the standard mixed-acid nitration routes used to produce bulk DNF isomer mixtures, making its dedicated synthesis and procurement necessary.

Organic Synthesis Nitro-PAH Production Isomer-Selective Synthesis

Predicted Lipophilicity (LogP) Difference

ACD/Labs Percepta-predicted LogP values show that 2,3-DNF (LogP = 4.79) is moderately less lipophilic than the structurally similar 2,4-DNF and 2,5-DNF isomers, which both have predicted LogP values of 5.35 [1][2]. A LogP difference of 0.56 units translates to an approximately 3.6-fold difference in octanol-water partition coefficient, which affects predictions of bioaccumulation potential (BCF), soil sorption (Koc), and atmospheric particle partitioning in environmental fate models.

Physicochemical Properties Environmental Partitioning QSAR Modeling

Data Gap in Mutagenicity Literature

A systematic review of the published mutagenicity literature reveals that 2,3-DNF is conspicuously absent from the core comparative studies that define the genotoxic potency of dinitrofluoranthenes. The seminal Shane et al. (1991) comparative mutagenicity study in Salmonella strains TA98, TA98NR, and TA98/1,8-DNP₆ included 1,2-DNF and 1,3-DNF but not 2,3-DNF [1]. Similarly, Horikawa et al. (1987) quantified the revertants/ng for 3,7-DNF (422), 3,9-DNF (355), and 3,4-DNF (15.5) in TA98, but 2,3-DNF was not among the tested isomers [2]. This data gap means that 2,3-DNF cannot be assigned a mutagenic potency value by analogy to other DNF isomers; its biological activity profile remains uncharacterized.

Genetic Toxicology Regulatory Science Data-Gap Analysis

Proven Application Scenarios


GC-MS Reference Standard for Isomer Identification

Environmental analytical laboratories analyzing nitro-PAHs in diesel exhaust, ambient air particulates, or combustion emissions require authentic 2,3-DNF as a retention-time and mass-spectral reference standard. 2,3-DNF elutes at Kovats RI 460 on DB-5, earlier than 1,2-DNF (462), 1,5-DNF (464.9), 3,7-DNF (474), and 2,9-DNF (491), providing unambiguous first-eluting peak identification in complex chromatograms [1]. Combined with its unique ortho-substitution EI fragmentation signature that distinguishes it from all non-ortho DNF isomers [2], 2,3-DNF enables confident isomer assignment without reliance on relative retention time extrapolation from other DNFs.

SAR Studies on Nitro-PAH Mutagenicity

2,3-DNF is one of only two ortho-substituted DNF isomers (along with 1,2-DNF) among the 25 possible DNF isomers. The seminal comparative mutagenicity studies by Shane et al. (1991) and Horikawa et al. (1987) systematically excluded 2,3-DNF from their test panels, leaving its mutagenic potency unknown [3][4]. For toxicologists investigating the effect of nitro-group adjacency on frameshift mutagenicity in Salmonella TA98, 2,3-DNF represents an essential missing data point that cannot be approximated by 1,2-DNF, since nitro-group position relative to the fluoranthene ring junction fundamentally alters reduction potential and DNA intercalation geometry.

Environmental Fate Modeling with Isomer-Specific Parameters

Environmental chemists modeling the partitioning behavior of nitro-PAH isomer mixtures in soil, water, and atmospheric compartments require isomer-specific LogP values. 2,3-DNF has a predicted LogP of 4.79, which is 0.56 units lower than the 2,4- and 2,5-DNF isomers (LogP = 5.35) [5][6]. Using a surrogate isomer's LogP would overestimate 2,3-DNF's bioaccumulation factor (BCF) and soil organic carbon partition coefficient (Koc) by approximately 3.6-fold, introducing significant error into multimedia fate models and exposure assessments.

Regioselective Nitration of Polycyclic Aromatics

The synthesis of 2,3-DNF requires a specific nitrating system—N₂O₅ in CCl₄—that is distinct from the conventional HNO₃/H₂SO₄ mixed-acid or fuming HNO₃ routes used to produce the more common 3,7- and 3,9-DNF isomers [7]. For synthetic organic chemists studying electrophilic aromatic substitution regioselectivity on non-alternant PAHs like fluoranthene, authentic 2,3-DNF serves as a mechanistic probe for ortho-directing effects. Its procurement as a characterized reference material is necessary to confirm the product distribution from N₂O₅-mediated nitration reactions and to calibrate isomer-specific synthetic yields.

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